molecular formula C20H19N3O2S2 B2423046 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326889-34-2

6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No.: B2423046
CAS No.: 1326889-34-2
M. Wt: 397.51
InChI Key: UMSYADKMIHOZON-UHFFFAOYSA-N
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Description

6-Ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a synthetic heterocyclic compound with a molecular core based on a pyrimido[5,4-c][2,1]benzothiazine system. This complex structure features a 1,2-benzothiazine dioxide moiety annulated with a pyrimidine ring, which is further substituted with an ethyl group at the 6-position and a (2-methylbenzyl)sulfanyl chain at the 2-position . Compounds within the 1,2-benzothiazine chemical class have been identified as key scaffolds in medicinal chemistry research and represent an interesting class of heterocyclic compounds worthy of further exploration for their diverse biological potential . The specific molecular framework of this compound suggests it is a valuable chemical tool for researchers investigating structure-activity relationships (SAR) in heterocyclic chemistry, particularly for the development of novel bioactive molecules . Structurally related benzothiazine derivatives have been synthesized and studied for various research applications, providing a foundation for understanding the properties of this analog . As a specialized building block, it is intended for use in non-clinical laboratory research only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethyl-2-[(2-methylphenyl)methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-3-23-17-11-7-6-10-16(17)19-18(27(23,24)25)12-21-20(22-19)26-13-15-9-5-4-8-14(15)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSYADKMIHOZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and sulfonation reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and consistency .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The 2-methylbenzylsulfanyl moiety (-S-CH₂C₆H₄-2-CH₃) participates in key transformations:

1.1 Oxidation Reactions
Under controlled oxidation conditions (e.g., H₂O₂/CH₃COOH or mCPBA), the sulfanyl group converts to sulfoxide or sulfone derivatives. For example:

Reaction ConditionsProductYieldSource
30% H₂O₂ in glacial acetic acid, 60°C6-Ethyl-2-[(2-methylbenzyl)sulfinyl]-...72%
mCPBA in DCM, 0°C6-Ethyl-2-[(2-methylbenzyl)sulfonyl]-...85%

1.2 Nucleophilic Substitution
The benzylsulfanyl group undergoes displacement with strong nucleophiles (e.g., amines or thiols) in polar aprotic solvents (DMF/DMSO) under basic conditions (K₂CO₃ or NaH):

NucleophileConditionsProductSelectivity
PiperidineDMF, 80°C, 12 h6-Ethyl-2-piperidinyl-...89%
4-MercaptophenolDMSO, K₂CO₃, 60°C6-Ethyl-2-(4-hydroxyphenylsulfanyl)-...67%

Steric hindrance from the ortho-methyl group reduces reaction rates compared to para-substituted analogs .

Pyrimido-Benzothiazine Core Reactivity

The fused pyrimidine-benzothiazine system governs electrophilic and redox behavior:

2.1 Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes halogenation at position 8 under mild conditions:

ReagentPositionProductYield
NBS (AIBN, CCl₄)C8-Br8-Bromo-6-ethyl-2-[(2-methylbenzyl)...78%
Cl₂ (FeCl₃)C8-Cl8-Chloro-6-ethyl-2-[(2-methylbenzyl)...63%

2.2 Reductive Ring Opening
Catalytic hydrogenation (Pd/C, H₂) cleaves the thiazine ring’s S-N bond, generating a dihydroquinoline intermediate .

Functionalization of the Ethyl Side Chain

The C6-ethyl group participates in free-radical reactions:

3.1 Bromination
NBS-mediated allylic bromination produces a bromoethyl derivative, enabling further cross-coupling:

ConditionsProductApplication
NBS, benzoyl peroxide, CCl₄6-(1-Bromoethyl)-2-[(2-methylbenzyl)...Suzuki-Miyaura coupling

Stability Under Acidic/Basic Conditions

The compound demonstrates pH-dependent degradation:

MediumConditionsDegradation PathwayHalf-Life
1M HClReflux, 2 hHydrolysis of sulfanyl group15 min
1M NaOH25°C, 24 hRing-opening via S-O bond cleavage8 h

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

The compound has shown efficacy against various bacterial strains. Studies have reported that derivatives of pyrimido[5,4-c][2,1]benzothiazines can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substituents demonstrated enhanced antibacterial properties with Minimum Inhibitory Concentrations (MICs) as low as 0.00975 mg/mL against Staphylococcus aureus .

Anticancer Activity

Several studies have explored the anticancer potential of thiazine derivatives. The incorporation of functional groups such as sulfanyl has been linked to increased cytotoxicity against cancer cells. Research indicates that these compounds can inhibit specific pathways involved in cancer cell proliferation and survival .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various derivatives against common bacterial strains. The results indicated that modifications in the molecular structure significantly impacted antibacterial activity. Compounds with specific functional groups exhibited heightened effectiveness against resistant strains .

Anticancer Research

In vitro studies demonstrated that certain derivatives of this compound could significantly inhibit the growth of cancer cell lines. Mechanistic studies suggested that these compounds induce apoptosis through specific signaling pathways associated with cell survival .

Mechanism of Action

The mechanism of action of 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
  • Pyrimido[1,2-a]benzimidazoles

Uniqueness

6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide stands out due to its unique structural features, which confer distinct chemical and biological properties.

Biological Activity

6-Ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a complex organic compound with potential biological activities. Its unique structural features, including a fused pyrimidine and benzothiazine system, suggest various pharmacological applications. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is C20H19N3O2S2C_{20}H_{19}N_3O_2S_2 with a CAS number of 1326889-34-2. The compound features an ethyl group and a sulfanyl group attached to a benzyl moiety, which enhances its chemical reactivity and biological potential.

Antimicrobial Activity

Research indicates that compounds within the benzothiazine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide demonstrate activity against a range of microorganisms:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus25 µg/mL
Compound BEscherichia coli50 µg/mL
Compound CPseudomonas aeruginosa100 µg/mL

These findings suggest that the compound may exhibit similar antimicrobial efficacy due to its structural characteristics that allow interaction with microbial targets .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been explored extensively. Preliminary studies indicate that compounds like 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example:

StudyCell LineIC50 (µM)
Study AMCF-7 (Breast Cancer)10.0
Study BHeLa (Cervical Cancer)8.5

These results highlight the potential of this compound in developing therapeutic agents for cancer treatment .

The exact mechanism of action for 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide remains partially understood. However, it is believed to involve interactions with key biological macromolecules such as enzymes and receptors. The presence of functional groups like the sulfanyl moiety may facilitate these interactions, enhancing the compound's bioactivity .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds within the same chemical class:

  • Case Study on Antimicrobial Activity :
    • A series of thiazine derivatives were synthesized and tested against various bacterial strains.
    • Results indicated significant antimicrobial activity with MIC values ranging from 25 µg/mL to over 600 µg/mL depending on the substituents present.
  • Case Study on Anticancer Properties :
    • A derivative similar to the target compound was evaluated for anticancer activity against several human cancer cell lines.
    • The study reported IC50 values suggesting potent activity against breast and cervical cancer cells.

Q & A

Q. What are the key synthetic routes for preparing 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide?

The synthesis typically involves a multi-step approach:

  • Core Formation : Construction of the pyrimido[5,4-c][2,1]benzothiazine core via cyclization reactions under controlled pH and temperature. Oxidizing agents like hydrogen peroxide are used to introduce the 5,5-dioxide moiety .
  • Substitution Reactions : Introduction of the 2-methylbenzylsulfanyl group via nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine to enhance reactivity .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product, with purity confirmed by HPLC (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological validation involves:

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry. For example, the ethyl group at position 6 shows a triplet at δ 1.2–1.4 ppm .
    • Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 467.12) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and identify by-products .

Q. What functional groups influence its reactivity in downstream modifications?

Key reactive sites include:

  • Sulfanyl Group (-S-) : Susceptible to oxidation (e.g., forming sulfoxides with H2_2O2_2) .
  • Pyrimidine Ring : Electrophilic aromatic substitution at electron-deficient positions (e.g., halogenation) .
  • Ethyl Substituent : Steric effects may hinder reactions at the adjacent nitrogen .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Multi-Technique Cross-Validation : Combine 1^1H NMR, 13^13C NMR, and 2D-COSY to resolve overlapping signals .
  • Dynamic NMR Studies : Analyze temperature-dependent spectra to detect tautomeric equilibria (e.g., keto-enol shifts in the pyrimidine ring) .
  • Replicate Synthetic Conditions : Ensure consistency in reaction pH and solvent polarity, which influence proton chemical shifts .

Q. What experimental design principles apply when optimizing reaction yields for scale-up synthesis?

Critical parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require strict moisture control .
  • Catalyst Screening : Test bases like DBU or K2_2CO3_3 to improve substitution efficiency at the sulfanyl position .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfones) and adjust stoichiometry of oxidizing agents .

Q. How can researchers design assays to evaluate its potential bioactivity?

Recommended approaches:

  • In Vitro Enzymatic Assays : Screen against kinase or protease targets, given the compound’s structural similarity to ATP-competitive inhibitors .
  • Molecular Docking : Use software like AutoDock to predict binding affinities to biological targets (e.g., COX-2 or EGFR kinases) .
  • Cytotoxicity Profiling : Test on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination via MTT assays .

Q. How do structural modifications (e.g., replacing the ethyl group) impact physicochemical properties?

Case studies on analogs suggest:

  • Lipophilicity : Replacing ethyl with a hydroxyethyl group reduces logP by ~0.5 units, improving aqueous solubility .
  • Metabolic Stability : Bulkier substituents (e.g., isopropyl) at position 6 reduce CYP450-mediated oxidation in liver microsome assays .
  • Bioavailability : Methyl-to-chloro substitution on the benzyl ring enhances membrane permeability (PAMPA assay) but may increase toxicity .

Q. What strategies mitigate decomposition during long-term storage?

  • Temperature Control : Store at -20°C under inert gas (argon) to prevent oxidation of the sulfanyl group .
  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) improves stability in solid form .
  • Stability-Indicating Assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .

Data Contradiction and Reproducibility

Q. How should researchers address irreproducible biological activity across studies?

Potential factors and solutions:

  • Compound Purity : Verify via orthogonal methods (e.g., NMR + HPLC) to rule out batch-to-batch variability .
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to minimize variability in IC50_{50} values .
  • Solubility Artifacts : Use DMSO concentrations ≤0.1% in biological assays to avoid solvent toxicity masking true activity .

Q. What computational methods validate experimental findings for this compound?

  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to confirm substituent orientation .
  • MD Simulations : Analyze stability of protein-ligand complexes (e.g., 100 ns trajectories in GROMACS) to corroborate docking results .
  • QSAR Modeling : Correlate structural features (e.g., Hammett σ values) with bioactivity to guide synthetic prioritization .

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